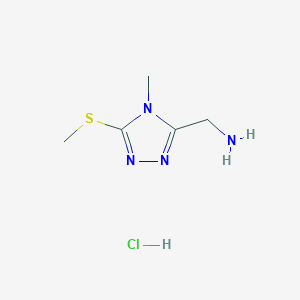![molecular formula C13H14BrN B3211597 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 109160-55-6](/img/structure/B3211597.png)
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Übersicht
Beschreibung
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a chemical compound with the molecular formula C13H14BrN . It is a derivative of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole consists of a cyclohepta[b]indole core with a bromine atom attached at the 2-position . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Testing
One of the primary scientific applications of 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole involves its use in synthesizing potent 5-HT6 antagonists. A study by Isherwood et al. (2012) detailed an efficient synthesis process for creating a powerful 5-HT6 antagonist derived from an epiminocyclohept[b]indole scaffold. This process was developed to support advanced biological testing on a multi-gram scale (Isherwood et al., 2012).
Fischer Indole Synthesis
The compound has been utilized in the Fischer indole synthesis process. Falke et al. (2011) synthesized 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole through a reaction involving cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride (Falke et al., 2011).
Potential for Atypical Antipsychotics
Mewshaw et al. (1993) explored the potential of various enantiomers of N-substituted hexahydro-7,10-iminocyclohept[b]indoles as atypical antipsychotics. They specifically studied their affinity for 5-HT2 and D2 receptors, with certain compounds showing high affinity and selectivity, which is crucial in the development of atypical antipsychotic drugs (Mewshaw et al., 1993).
Biological Activities in Pharmaceuticals
Stempel and Gaich (2016) discussed how compounds exhibiting the cyclohepta[b]indole structure motif, like 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole, display a broad spectrum of biological activities. These include inhibition of various proteins and enzymes, anti-HIV activities, and antituberculosis activities. Their study highlights the importance of these compounds in pharmaceuticals and natural products (Stempel & Gaich, 2016).
Synthesis of Cyclohepta[b]indole Structural Scaffolds
Goswami et al. (2015) described a strategic approach for synthesizing cyclohehepta[b]indole structural scaffolds, which are observed in naturally occurring alkaloids with antimicrobial, anticancer, and anti-HIV activities. This synthesis involved a solvent-free Baylis-Hillman reaction followed by iodine-catalyzed C-alkylation and intramolecular Heck coupling reaction (Goswami, Borah, & Phukan, 2015).
Eigenschaften
IUPAC Name |
2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNCLVIQKRHZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




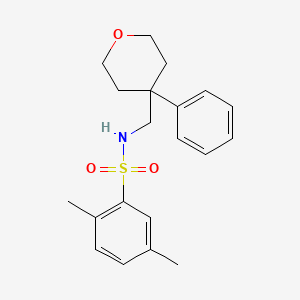
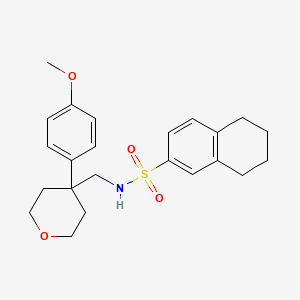
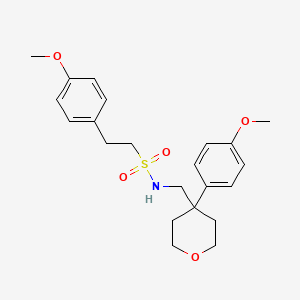
![N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3211546.png)


![N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B3211561.png)
![N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3211566.png)
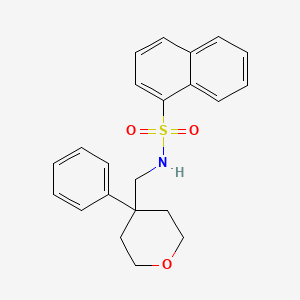
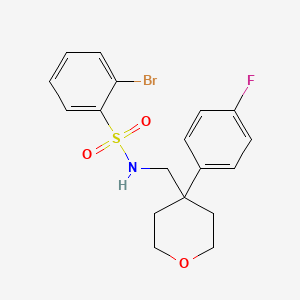

![1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine](/img/structure/B3211617.png)
